Doxepin-N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxepin-N-beta-D-Glucuronide is a metabolite of Doxepin, a tricyclic antidepressant drug. It is formed in the liver through the process of glucuronidation, which involves the addition of a glucuronic acid molecule to the parent compound. This compound is significant in the metabolism of Doxepin, aiding in its excretion from the body.
Preparation Methods
Chemical Reactions Analysis
Doxepin-N-beta-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of glucuronic acid to the nitrogen atom of Doxepin, forming a quaternary ammonium-linked glucuronide . The major product of this reaction is this compound itself. Common reagents used in this reaction include glucuronic acid and UDP-glucuronosyltransferase enzymes .
Scientific Research Applications
Doxepin-N-beta-D-Glucuronide has several scientific research applications. It is used in pharmacokinetic studies to understand the metabolism and excretion of Doxepin . Additionally, it is employed in the development of analytical methods for detecting Doxepin and its metabolites in biological samples . This compound is also significant in the study of drug interactions and the role of glucuronidation in drug metabolism .
Mechanism of Action
The mechanism of action of Doxepin-N-beta-D-Glucuronide is primarily related to its role as a metabolite of Doxepin. Doxepin itself acts as a serotonin and noradrenaline reuptake inhibitor, which contributes to its antidepressant and anxiolytic effects . The glucuronidation of Doxepin to form this compound facilitates its excretion from the body, thereby regulating the levels of the active drug in the system .
Comparison with Similar Compounds
Doxepin-N-beta-D-Glucuronide can be compared with other glucuronide metabolites of tricyclic antidepressants, such as dosulepin and clomipramine . These compounds also undergo glucuronidation, forming similar quaternary ammonium-linked glucuronides . this compound is unique in its specific formation from Doxepin and its role in the metabolism of this particular antidepressant.
Similar Compounds:Properties
Molecular Formula |
C25H29NO7 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1 |
InChI Key |
HIWVLLQQFXUDIX-MSBDJBBOSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.